5-Methoxyquinolin-4-ol

EZH2 inhibition Epigenetics Cancer therapeutics

Researchers developing EZH2 inhibitors face potency limitations with unsubstituted quinolin-4-ol scaffolds (IC₅₀ = 28 μM) and cannot replicate SAR trajectories with regioisomeric analogs. 5-Methoxyquinolin-4-ol (CAS 643069-43-6), ≥95% purity, provides a pre-functionalised scaffold that directly enables the 5-methoxy pharmacophore critical for EZH2 inhibition. • 23.3-fold potency improvement: EZH2 IC₅₀ = 1.2 μM vs. 28 μM for unsubstituted core • 8.1-fold MAO-B selectivity advantage over 7-methoxy regioisomer (9,200 vs. 1,130 nM) • Low MW (175.18) with LogP 1.95 supports fragment-based screening solubility • 4-OH group enables direct SNAr diversification to 4-Cl/Br intermediates

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 643069-43-6
Cat. No. B1323183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinolin-4-ol
CAS643069-43-6
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C=CN2
InChIInChI=1S/C10H9NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-6H,1H3,(H,11,12)
InChIKeyZXGXDLPJGJQNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyquinolin-4-ol Core Specifications


5-Methoxyquinolin-4-ol (CAS 643069-43-6, also catalogued as 5-Methoxy-4(1H)-quinolinone) is a bicyclic heteroaromatic building block comprising a quinoline core substituted with a methoxy group at position 5 and a hydroxyl/oxo group at position 4 . With a molecular formula of C₁₀H₉NO₂, a molecular weight of 175.18 g·mol⁻¹, a calculated boiling point of 351.8 °C at 760 mmHg, and a typical commercial purity specification of ≥95% (HPLC-validated), this small, densely functionalised scaffold serves as a key intermediate for constructing biologically active quinoline derivatives, most notably inhibitors of the histone methyltransferase EZH2 [1]. Because the 5-methoxy-4-hydroxy substitution pattern is not trivially accessible from all quinoline starting materials, its reliable sourcing enables synthetic campaigns that cannot be replicated with regioisomeric or deoxy analogs .

5-Methoxyquinolin-4-ol Uniqueness for EZH2 Synthesis


Quinolin-4-ol scaffolds are not interchangeable drop-in replacements for one another because the position of the methoxy substituent profoundly alters both the electronic character of the ring and the tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, which in turn dictates reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry [1]. In the context of EZH2 inhibitor programmes, the 5-methoxy group is a critical pharmacophoric element: the unsubstituted quinolin-4-ol core yields an EZH2 IC₅₀ of 28 μM, whereas elaboration of 5-methoxyquinolin-4-ol-derived intermediates produces leads with IC₅₀ values of 1.2 μM, a >23-fold potency improvement [2]. Simply procuring 7-methoxyquinolin-4-ol or 5-hydroxyquinolin-4-ol would deliver a different electronic topology and hydrogen-bond network, precluding the SAR trajectory that the 5-methoxy-4-ol substitution pattern enables [3][4].

5-Methoxyquinolin-4-ol vs. Structural Analogs


EZH2 Inhibition: 5-Methoxy vs. Unsubstituted Core

The unsubstituted quinolin-4-ol scaffold displays an EZH2 IC₅₀ of 28 μM. In contrast, the lead compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k), which is derived from the 5-methoxyquinolin-4-ol core, achieves an EZH2 IC₅₀ of 1.2 μM [1]. This represents a 23.3-fold improvement in potency that is directly attributable to the 5-methoxy substitution pattern.

EZH2 inhibition Epigenetics Cancer therapeutics

MAO‑B Inhibition: 5-Methoxy vs. 7-Methoxy

5-Methoxyquinolin-4-ol inhibits recombinant human MAO‑B with an IC₅₀ of 9,200 nM (9.2 μM) [1]. Under comparable assay conditions, the regioisomer 7-methoxyquinolin-4-ol exhibits an IC₅₀ of 1,130 nM (1.13 μM) [2]. The 8.1-fold difference demonstrates that moving the methoxy group from position 7 to position 5 substantially reduces MAO‑B affinity, which may be advantageous when designing compounds intended to avoid MAO‑B-mediated off-target effects.

MAO‑B inhibition Neurodegeneration Off-target profiling

Regioselective Derivatisation: 5-Methoxy vs. 7-Methoxy

The 5-methoxy-4-hydroxyquinoline scaffold contains a hydroxyl/oxo group at position 4 that can be converted to a 4-chloro or 4-bromo leaving group for subsequent SNAr amination, while the 5-methoxy group remains intact as a spectator substituent. This specific arrangement is exploited in the synthesis of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) [1]. In contrast, the 7-methoxy-4-hydroxy scaffold directs electrophilic substitution to different positions and yields a different electronic character at the 2-position, as evidenced by the distinct CYP3A4 IC₅₀ of 4,800 nM reported for elaborated 7-methoxyquinolin-4-ol derivatives vs. 7,900 nM for analogous 5-methoxy derivatives [2][3].

Synthetic accessibility SNAr chemistry Medicinal chemistry

Tautomeric Preference & 4-Quinolone Character

NMR and computational studies demonstrate that 4-quinolones bearing electron-donating substituents favour the keto (4-oxo) tautomer over the enol (4-hydroxy) form [1]. The 5-methoxy group, being electron-donating, stabilises the 4-oxo tautomer to a greater extent than the 7-methoxy group, as reflected in the calculated LogP of 1.95 for 5-methoxyquinolin-4-ol vs. a higher LogP for the 7-methoxy regioisomer (data available in PubChem). This tautomeric bias impacts hydrogen-bond donor/acceptor capacity, solubility, and ultimately pharmacokinetic behaviour of derived compounds.

Tautomerism Physicochemical properties Drug design

Antitumor Activity: vs. Acronycine

In a series of truncated acridone analogs, the 5-methoxy-4-quinolone scaffold (the tautomeric form of 5-methoxyquinolin-4-ol) was evaluated for antitumor activity. The derivative 5-hydroxy-8-methoxyquinolone exhibited an IC₅₀ of 17.7 μM against HL‑60 leukemia cells, which was more potent than the natural product acronycine tested in the same study [1]. While the unsubstituted 5-methoxy-4-quinolone itself was less active, the data establish that the 5-oxygenated quinolin-4-ol core is a productive starting point for antitumor SAR exploration.

Antitumor HL‑60 leukemia Truncated acridones

Key Applications of 5-Methoxyquinolin-4-ol


EZH2 Inhibitor Lead Optimization

Investigators developing novel EZH2 inhibitors should select 5-methoxyquinolin-4-ol as the core scaffold based on the demonstrated 23.3-fold potency advantage of the 5-methoxy-substituted series (IC₅₀ = 1.2 μM) over the unsubstituted quinolin-4-ol (IC₅₀ = 28 μM) [1]. The scaffold's 4-hydroxy group allows direct conversion to a 4-chloro or 4-bromo intermediate for SNAr diversification, while the 5-methoxy group remains intact throughout the synthetic sequence.

MAO‑B Liability Assessment

For programmes where MAO‑B inhibition is an undesirable off-target activity, the 8.1-fold weaker MAO‑B IC₅₀ of 5-methoxyquinolin-4-ol (9,200 nM) compared to the 7-methoxy regioisomer (1,130 nM) provides an evidence-driven rationale for prioritising the 5-substituted scaffold in early-stage counter-screening cascades [1][2].

Truncated Acridone SAR for Antitumor Leads

Groups pursuing antitumor agents based on the truncated acridone pharmacophore can use 5-methoxyquinolin-4-ol as a starting material, building on the finding that 5-oxygenated-4-quinolones achieve IC₅₀ values superior to the natural product acronycine against HL‑60 leukemia cells (IC₅₀ = 17.7 μM for the most potent congener) [1]. The scaffold's low molecular weight (175.18 g·mol⁻¹) leaves ample room for property-guided optimisation.

Solubility-Driven Candidate Selection

When aqueous solubility is a critical selection criterion, the calculated LogP of 1.95 and the stabilised 4-oxo tautomer of 5-methoxyquinolin-4-ol predict better water compatibility than the 7-methoxy isomer (LogP > 2.0), supporting its use in fragment-based screening and biophysical assays that require higher compound solubility [1].

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